molecular formula C13H18N4O B2985209 (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol CAS No. 2415633-57-5

(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol

Cat. No.: B2985209
CAS No.: 2415633-57-5
M. Wt: 246.314
InChI Key: SCDZPHDSNVVVOS-UHFFFAOYSA-N
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Description

(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol is a complex organic compound that features a pyrrolopyrimidine core linked to a piperidine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the piperidine ring and finally the methanol group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrrolopyrimidine core can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)formaldehyde or carboxylic acid derivatives.

    Reduction: Reduced forms of the pyrrolopyrimidine core.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it valuable for understanding biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)ethanol
  • (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)propanol

Uniqueness

(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds. Its methanol group, in particular, provides a site for further chemical modification, enhancing its versatility in various applications.

Biological Activity

The compound (1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanol is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds known for their significant biological activities, particularly as inhibitors of various protein kinases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H19N5
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 477600-74-1

This compound is structurally characterized by a piperidine ring linked to a pyrrolo[2,3-d]pyrimidine moiety, which is crucial for its biological activity.

The primary mechanism of action for this compound involves the inhibition of protein kinases such as Protein Kinase B (PKB/Akt) and Janus Kinase 3 (JAK3). These kinases play critical roles in cell signaling pathways that regulate cell growth, survival, and metabolism. The inhibition of these pathways has potential implications in cancer therapy and treatment of autoimmune diseases.

Inhibition of Protein Kinases

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit potent inhibitory effects on PKB and JAK3. For example:

  • Selectivity : Compounds similar to this compound have shown high selectivity for PKB over closely related kinases like PKA, with selectivity ratios reaching up to 150-fold .

Antitumor Activity

Studies have demonstrated that certain derivatives significantly inhibit the growth of human tumor xenografts in vivo. For instance:

  • Tumor Growth Inhibition : Compounds related to this structure have been shown to modulate biomarkers associated with the PI3K-PKB-mTOR signaling pathway and effectively reduce tumor sizes in animal models .

Pharmacokinetics and Bioavailability

Despite their promising biological activities, many pyrrolo[2,3-d]pyrimidine derivatives face challenges regarding oral bioavailability and metabolic stability. For example:

  • Metabolism : Compounds have shown rapid clearance in vivo due to extensive metabolism, which limits their therapeutic potential when administered orally .

Case Study 1: PKB Inhibition in Cancer Therapy

A study involving a series of 4-amino-pyrrolo[2,3-d]pyrimidine derivatives demonstrated their effectiveness as ATP-competitive inhibitors of PKB. These compounds were able to modulate key signaling pathways and showed substantial antitumor effects in preclinical models .

Case Study 2: JAK3 Inhibition for Autoimmune Disorders

Research has highlighted the role of JAK3 inhibitors in treating autoimmune diseases. The compound's ability to inhibit JAK3 suggests potential applications in conditions such as rheumatoid arthritis and lupus .

Properties

IUPAC Name

[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-16-5-4-11-12(16)14-9-15-13(11)17-6-2-10(8-18)3-7-17/h4-5,9-10,18H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDZPHDSNVVVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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